N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 5-methyltetrazole ring at the 3-position and an indole moiety at the 4-position of the benzamide nitrogen. This structure combines aromatic, electron-rich indole and tetrazole groups, which are known to influence physicochemical properties and biological interactions. Tetrazoles, as bioisosteres for carboxylic acids, enhance metabolic stability, while indole contributes to π-π stacking and hydrophobic interactions . The compound’s molecular formula is C₁₇H₁₃N₅O, with a molecular weight of 317.33 g/mol (inferred from structural analogs in ).
Properties
Molecular Formula |
C17H14N6O |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14N6O/c1-11-20-21-22-23(11)13-5-2-4-12(10-13)17(24)19-16-7-3-6-15-14(16)8-9-18-15/h2-10,18H,1H3,(H,19,24) |
InChI Key |
YYJUHKDDBKRVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Tetrazole Formation: The tetrazole ring can be formed by the cyclization of an appropriate nitrile with sodium azide.
Coupling Reactions: The indole and tetrazole intermediates can be coupled with a benzoyl chloride derivative to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzamide and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and tetrazole rings can interact with various enzymes and receptors, potentially modulating their activity. The benzamide group may enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Thiadiazole-Based Analogs
Compounds such as N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () replace the tetrazole with a thiadiazole ring. Key differences include:
- Functional Groups : Thiadiazole introduces sulfur, increasing polarizability vs. tetrazole’s nitrogen-rich structure.
- Spectral Data : The IR spectrum of 8a shows dual carbonyl peaks (1679, 1605 cm⁻¹) due to acetyl and benzamide groups, contrasting with the target compound’s single carbonyl (C=O) and tetrazole C=N absorption .
- Synthetic Yield : 80% for 8a vs. typical yields of ~70–80% for tetrazole-containing analogs (inferred from and ).
Triazole and Benzimidazole Derivatives
- N-((1-benzyl-1H-1,2,3-triazol-5-yl) methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () feature a triazole ring and nitro group. These compounds exhibit moderate antimicrobial activity against E. coli, suggesting that tetrazole analogs may share similar bioactivity profiles depending on substituent electronegativity .
- N-(1H-indol-3-yl)methylene-4-oxo-2-thioxothiazolidin-3-yl)benzamide () incorporates a thioxothiazolidinone ring, which introduces sulfur and ketone groups. This structural variation may enhance redox activity compared to the target compound’s tetrazole .
Physicochemical and Spectral Comparisons
*Inferred from analogous tetrazole-benzamide compounds.
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or cycloaddition reactions. Yields for tetrazole-containing analogs generally range from 70–80%, comparable to thiadiazole derivatives .
- This contrasts with thiadiazole derivatives, where sulfur participation may alter redox behavior .
- Bioactivity Potential: While direct data for the target compound is unavailable, structural analogs with triazole () and benzimidazole () moieties show antimicrobial and enzyme-modulating activities, suggesting avenues for pharmacological testing .
Biological Activity
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring and a tetrazole moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 374.4 g/mol. The structural components are essential for its biological interactions:
- Indole Group : Known for its interactions with serotonin receptors, indicating potential applications in treating mood disorders.
- Tetrazole Moiety : This group may mimic carboxylate structures, allowing the compound to inhibit enzymes that recognize such substrates, relevant in metabolic pathways.
Antimicrobial Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, preliminary evaluations suggest that this compound could act as a xanthine oxidase inhibitor, which is crucial in managing conditions like gout by reducing uric acid levels.
Case Study: Antimicrobial Evaluation
In a study evaluating indole-based compounds, those with similar structural features demonstrated minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates . This suggests that this compound may also possess comparable antimicrobial efficacy.
Interaction with Biological Targets
The unique combination of functional groups in this compound allows for diverse interactions with biological targets:
- Serotonin Receptors : The indole component may enhance binding affinity to serotonin receptors, which could be beneficial in developing treatments for mood disorders.
- Enzyme Inhibition : The tetrazole moiety's ability to mimic carboxylate groups may facilitate the inhibition of enzymes involved in nitrogen metabolism.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include the Fischer indole synthesis and cyclization reactions involving hydrazine derivatives.
Structure-Activity Relationship (SAR) studies indicate that the presence of both indole and tetrazole moieties is critical for enhancing biological activity. The following table summarizes some structurally related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide | Contains tetrazole but lacks indole | Focus on thiol interactions |
| Indole-3-acetic acid | Contains an indole ring | Lacks tetrazole moiety |
| 3-(5-Methyl-1H-tetrazol-1-yl)aniline | Shares tetrazole but lacks indole and benzamide | Simpler structure |
| N-(1H-indol-4-yl)benzamide | Contains both indole and benzamide | Lacks tetrazole ring |
Q & A
Q. Q1. What are the key structural features of N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, and how do they influence its reactivity and biological activity?
Methodological Answer: The compound combines an indole moiety (derived from tryptophan, known for π-π stacking and hydrogen-bonding interactions) and a 5-methyltetrazole group (a heterocycle with high metabolic stability and hydrogen-bond acceptor properties). The benzamide linker provides rigidity and modulates solubility. The methyl group on the tetrazole enhances lipophilicity, potentially improving membrane permeability . Structural analogs lacking the indole or tetrazole (e.g., N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide) show reduced activity in receptor-binding assays, underscoring the importance of both moieties .
Q. Q2. What are the standard synthetic routes for this compound, and what are the critical optimization parameters?
Methodological Answer: Synthesis typically involves:
Fischer Indole Synthesis : Reacting aryl hydrazines with ketones under acidic conditions to form the indole ring .
Tetrazole Cyclization : Using hydrazine derivatives and carbonyl compounds (e.g., nitriles or amides) with catalysts like ZnCl₂ or NH₄Cl to form the tetrazole ring .
Amide Coupling : Linking the indole and tetrazole moieties via benzamide using coupling agents like EDCI/HOBt .
Q. Optimization Parameters :
- Temperature : Cyclization steps require precise control (60–80°C) to avoid decomposition.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .
- Catalysts : Palladium catalysts improve yields in reduction steps (e.g., nitro to amine intermediates) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound?
Methodological Answer: Contradictions in biological data (e.g., conflicting IC₅₀ values for kinase inhibition) may arise from:
- Variability in Assay Conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter ligand-receptor interactions.
- Substituent Effects : Methyl vs. ethyl groups on the tetrazole impact steric hindrance and binding pocket compatibility.
Q. SAR Strategy :
Systematic Analog Synthesis : Replace the 5-methyltetrazole with 5-ethyl or 5-phenyl variants.
Crystallography/Modeling : Resolve X-ray structures of the compound bound to targets (e.g., serotonin receptors) to identify key interactions .
In Silico Screening : Use molecular dynamics simulations to predict binding free energies across analogs .
Q. Q4. What advanced analytical techniques are required to characterize degradation products of this compound under physiological conditions?
Methodological Answer: Degradation pathways (e.g., hydrolysis of the benzamide bond or oxidation of the indole) require:
LC-MS/MS : Identify fragments with high sensitivity (e.g., detect N-(1H-indol-4-yl)amine from amide cleavage) .
NMR Stability Studies : Monitor deuterated solvent systems (D₂O/CD₃CN) to track proton exchange or ring-opening reactions .
Accelerated Stability Testing : Expose the compound to pH 1–10 buffers at 40°C for 14 days, followed by HPLC purity analysis .
Q. Critical Finding :
- The tetrazole ring is stable below pH 7 but undergoes ring-opening above pH 9, forming a carboxylate derivative .
Q. Q5. How can researchers address discrepancies in solubility data between computational predictions and experimental measurements?
Methodological Answer: Discrepancies often arise from:
- Neglecting Polymorphism : Computational models (e.g., COSMO-RS) assume a single crystalline form, while experimental data may include amorphous content.
- Ionization Effects : The tetrazole’s pKa (~4.9) leads to pH-dependent solubility, which is often oversimplified in simulations .
Q. Resolution Workflow :
Experimental Validation : Use shake-flask method at multiple pH levels (2–7.4) with UV/Vis quantification.
Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which reduces apparent solubility .
Correlate with LogP : Experimental LogP (2.8) aligns with moderate lipophilicity, but methyltetrazole increases micellar incorporation in surfactants like Tween-80 .
Q. Q6. What in vivo models are most suitable for evaluating the compound’s pharmacokinetic profile, and what methodological adjustments are needed?
Methodological Answer:
- Rodent Models : Sprague-Dawley rats for IV/PO dosing. Key Adjustments :
- Dosing Vehicle : Use 10% cyclodextrin to enhance aqueous solubility .
- Plasma Protein Binding Assay : Equilibrium dialysis to measure free fraction (e.g., 85% bound to albumin) .
- Metabolite Identification : LC-HRMS of bile/urine to detect glucuronide conjugates of the indole moiety .
Q. Critical Finding :
- Oral bioavailability is low (8–12%) due to first-pass metabolism of the indole ring, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
